1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

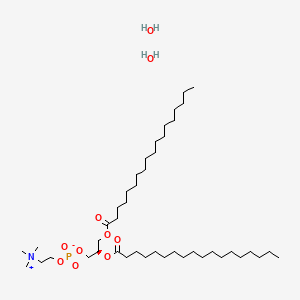

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate is a phospholipid containing two saturated long-chain stearic acid molecules at the sn-1 and sn-2 positions. This compound is widely used in the formation of lipid nanoparticles and liposomes, which are essential in drug delivery systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions can modify the phospholipid head group or the fatty acid chains.

Substitution: Substitution reactions can occur at the phosphate group or the glycerol backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroperoxides, while reduction can yield modified phospholipids with altered head groups or fatty acid chains .

Aplicaciones Científicas De Investigación

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipids and proteins, affecting various cellular processes. The molecular targets include cell membrane components and signaling pathways involved in lipid metabolism and transport .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but contains palmitic acid instead of stearic acid.

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated oleic acid chains, leading to different physical properties.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains shorter myristic acid chains, affecting its behavior in lipid bilayers.

Uniqueness

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate is unique due to its saturated long-chain stearic acid molecules, which provide enhanced stability and rigidity to lipid bilayers. This makes it particularly useful in applications requiring robust and stable lipid structures .

Actividad Biológica

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a phospholipid that plays a crucial role in various biological applications, particularly in the formulation of lipid nanoparticles (LNPs) for drug delivery. This article explores the biological activity of DSPC, focusing on its physicochemical properties, applications in drug delivery systems, and relevant case studies.

DSPC is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₈₈NO₈P |

| Molecular Weight | 790.145 g/mol |

| Melting Point | 236 °C |

| CAS Number | 816-94-4 |

DSPC is a cylindrical-shaped lipid that forms stable bilayers, making it suitable for encapsulating hydrophilic and hydrophobic compounds. Its high melting point contributes to its stability in various formulations .

1. Lipid Nanoparticle Formulation

DSPC is extensively used in the formulation of lipid nanoparticles, which are critical for delivering therapeutic agents such as mRNA vaccines. For instance, during the COVID-19 pandemic, DSPC was a key component in mRNA-LNP formulations that enabled effective delivery of the vaccine components to target cells. The lipid nanoparticles protect mRNA from degradation and facilitate its uptake by cells, leading to protein expression necessary for immune response .

2. Selective Organ Targeting

Recent studies have demonstrated that DSPC can be utilized in selective organ-targeting (SORT) lipid nanoparticles. By modifying the lipid composition, researchers have been able to direct the delivery of therapeutic agents to specific organs such as the liver and lungs. For example, in formulations combining DSPC with other lipids, specific targeting was achieved through varying the molar ratios of cationic and anionic lipids .

Study 1: Toxicological Evaluation

A study evaluated the safety profile of DSPC when used in inhalation formulations. The findings indicated that DSPC and similar phospholipids are generally recognized as safe (GRAS) materials, being endogenous to lung tissue. This study highlights the potential for using DSPC in pulmonary drug delivery systems .

Study 2: Stability and Efficacy of LNPs

In a comparative analysis of different lipid formulations for drug delivery, DSPC-based LNPs exhibited superior stability and efficacy in delivering bioactive compounds compared to other lipids. The study showed that LNPs containing DSPC maintained their structural integrity over time and demonstrated enhanced cellular uptake in vitro .

The biological activity of DSPC can be attributed to its ability to form stable lipid bilayers that mimic cellular membranes. This property facilitates:

- Encapsulation Efficiency: High encapsulation rates for both hydrophilic and hydrophobic drugs.

- Cell Membrane Fusion: Enhanced interaction with cell membranes due to its structural compatibility.

- Controlled Release: The ability to modulate release kinetics based on environmental conditions such as pH and temperature.

Propiedades

IUPAC Name |

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2/t42-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFFOPIZMXKSG-YHZVPMRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H92NO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.